molecular formula C22H27FO5 B601163 Dexamethasone Impurity I (21-Dehydro Dexamethasone) CAS No. 2964-79-6

Dexamethasone Impurity I (21-Dehydro Dexamethasone)

Cat. No.: B601163
CAS No.: 2964-79-6
M. Wt: 390.46
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Dexamethasone Impurity I, also known as 21-Dehydro Dexamethasone, is a 21-dehydro derivative of Dexamethasone . Its primary target is the glucocorticoid receptor, similar to Dexamethasone. The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.

Mode of Action

21-Dehydro Dexamethasone interacts with the glucocorticoid receptor in a similar manner to Dexamethasone. Upon binding to the receptor, it triggers a conformational change that allows the receptor to translocate into the nucleus. Inside the nucleus, the receptor-Dexamethasone complex binds to glucocorticoid response elements in the DNA, leading to the transcription of target genes. This results in anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

The binding of 21-Dehydro Dexamethasone to the glucocorticoid receptor influences several biochemical pathways. It can inhibit the transcription of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. Additionally, it can enhance the transcription of anti-inflammatory proteins, contributing to its overall anti-inflammatory effect .

Pharmacokinetics

Dexamethasone is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of 21-Dehydro Dexamethasone’s action is the reduction of inflammation and immune responses. This is achieved through the downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes. It has been administered to better the fetal maturation associated with lowered birth weight .

Action Environment

The action of 21-Dehydro Dexamethasone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion. Additionally, individual patient factors such as age, gender, genetic variations, and health status can also influence its efficacy and safety .

Biochemical Analysis

Cellular Effects

Dexamethasone Impurity I (21-Dehydro Dexamethasone) influences various types of cells and cellular processes. It has been shown to regulate T cell survival, growth, and differentiation. Additionally, it inhibits the induction of nitric oxide synthase, which plays a role in inflammatory responses. The compound also affects fetal maturation by diminishing birth weights after adjustment for a week of gestation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dexamethasone Impurity I (21-Dehydro Dexamethasone) change over time. The compound is known to be stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of fetal maturation and birth weight .

Dosage Effects in Animal Models

The effects of Dexamethasone Impurity I (21-Dehydro Dexamethasone) vary with different dosages in animal models. At lower doses, it has been shown to enhance bone formation and regulate T cell survival. At higher doses, it can lead to toxic or adverse effects, such as diminished birth weights and potential impacts on fetal development .

Transport and Distribution

Within cells and tissues, Dexamethasone Impurity I (21-Dehydro Dexamethasone) is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Dexamethasone typically involves the oxidation of Dexamethasone. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation at the 21st position .

Industrial Production Methods: Industrial production of 21-Dehydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process to identify and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro Dexamethasone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

21-Dehydro Dexamethasone is extensively used in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 21-Dehydro Dexamethasone is unique due to its specific structural modification at the 21st position, which makes it a valuable tool in studying the stability and degradation of Dexamethasone. Its presence as an impurity can also provide insights into the metabolic pathways and potential side effects of corticosteroid drugs .

Properties

IUPAC Name

2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMURNDHCFSXEML-JCMFHFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamethasone Impurity I (21-Dehydro Dexamethasone)
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Dexamethasone Impurity I (21-Dehydro Dexamethasone)
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Dexamethasone Impurity I (21-Dehydro Dexamethasone)
Reactant of Route 4
Dexamethasone Impurity I (21-Dehydro Dexamethasone)
Reactant of Route 5
Dexamethasone Impurity I (21-Dehydro Dexamethasone)
Reactant of Route 6
Dexamethasone Impurity I (21-Dehydro Dexamethasone)

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